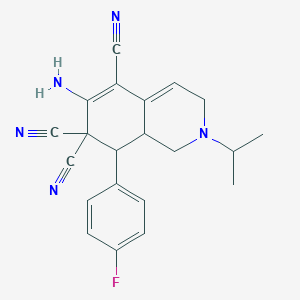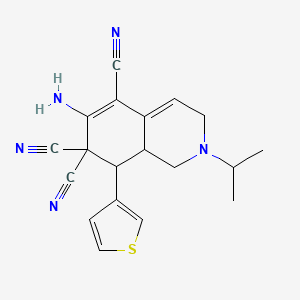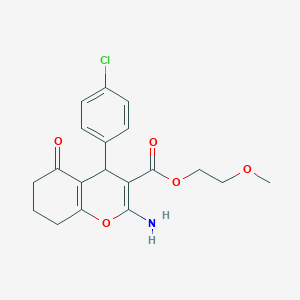![molecular formula C22H20F3N5 B4289067 6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE](/img/structure/B4289067.png)
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE
Overview
Description
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE is a complex organic compound with a unique structure that includes an isoquinoline core, trifluoromethyl group, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts, can be implemented to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, which exhibit various biological activities.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazoles, known for their anticancer and antimicrobial properties.
Uniqueness
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile groups provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
6-amino-2-propan-2-yl-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5/c1-13(2)30-8-7-14-16(9-26)20(29)21(11-27,12-28)19(17(14)10-30)15-5-3-4-6-18(15)22(23,24)25/h3-7,13,17,19H,8,10,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXDRFOLCEQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B4288989.png)
![2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B4288991.png)
![Propan-2-yl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B4289010.png)
![2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4289023.png)
![Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}propanoate](/img/structure/B4289028.png)
![2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4289031.png)
![Ethyl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4289045.png)
![(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE](/img/structure/B4289053.png)

![2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4289066.png)


![2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4289084.png)

